molecular formula C15H12FN5O2S B14963694 N-(cyanomethyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

N-(cyanomethyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B14963694
M. Wt: 345.4 g/mol
InChI Key: AQHVNCAXPLRCJO-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound that belongs to the class of triazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step organic reactions. Common starting materials include 4-fluoroaniline, cyanomethyl chloride, and 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyridine derivatives, such as:

  • N-(cyanomethyl)-N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
  • N-(cyanomethyl)-N-(4-bromophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Uniqueness

N-(cyanomethyl)-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C15H12FN5O2S

Molecular Weight

345.4 g/mol

IUPAC Name

N-(cyanomethyl)-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

InChI

InChI=1S/C15H12FN5O2S/c1-11-18-19-15-7-6-14(10-20(11)15)24(22,23)21(9-8-17)13-4-2-12(16)3-5-13/h2-7,10H,9H2,1H3

InChI Key

AQHVNCAXPLRCJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC#N)C3=CC=C(C=C3)F

Origin of Product

United States

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